molecular formula C19H23N3O3S B4750331 METHYL 5-METHYL-2-({[4-(1-PYRROLIDINYLMETHYL)ANILINO]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE

METHYL 5-METHYL-2-({[4-(1-PYRROLIDINYLMETHYL)ANILINO]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE

Cat. No.: B4750331
M. Wt: 373.5 g/mol
InChI Key: WCPMXUSMWXSYHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 5-METHYL-2-({[4-(1-PYRROLIDINYLMETHYL)ANILINO]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE is a complex organic compound that features a thiophene ring, a pyrrolidine moiety, and an aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these steps include methanesulfonic acid, phenylhydrazine hydrochloride, and various protecting groups .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

METHYL 5-METHYL-2-({[4-(1-PYRROLIDINYLMETHYL)ANILINO]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .

Scientific Research Applications

METHYL 5-METHYL-2-({[4-(1-PYRROLIDINYLMETHYL)ANILINO]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism by which METHYL 5-METHYL-2-({[4-(1-PYRROLIDINYLMETHYL)ANILINO]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives and aniline-based molecules. Examples include:

  • Thiophene-2-carboxylic acid
  • N-Phenylpyrrolidine
  • Methyl 2-aminothiophene-3-carboxylate

Uniqueness

What sets METHYL 5-METHYL-2-({[4-(1-PYRROLIDINYLMETHYL)ANILINO]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE apart is its unique combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

methyl 5-methyl-2-[[4-(pyrrolidin-1-ylmethyl)phenyl]carbamoylamino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c1-13-11-16(18(23)25-2)17(26-13)21-19(24)20-15-7-5-14(6-8-15)12-22-9-3-4-10-22/h5-8,11H,3-4,9-10,12H2,1-2H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCPMXUSMWXSYHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)NC(=O)NC2=CC=C(C=C2)CN3CCCC3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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METHYL 5-METHYL-2-({[4-(1-PYRROLIDINYLMETHYL)ANILINO]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE
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METHYL 5-METHYL-2-({[4-(1-PYRROLIDINYLMETHYL)ANILINO]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE
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METHYL 5-METHYL-2-({[4-(1-PYRROLIDINYLMETHYL)ANILINO]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE

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